molecular formula C17H17N3O4 B14349798 1h-Benz(de)isoquinoline-1,3(2h)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- CAS No. 92078-85-8

1h-Benz(de)isoquinoline-1,3(2h)-dione, 2-(3-(dimethylamino)propyl)-6-nitro-

Cat. No.: B14349798
CAS No.: 92078-85-8
M. Wt: 327.33 g/mol
InChI Key: HXUICTWMWMKWSJ-UHFFFAOYSA-N
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- is a complex organic compound known for its unique structure and significant biological activity This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties

Preparation Methods

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The dimethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- involves its interaction with specific molecular targets. For instance, as an inhibitor of the hepatitis C virus NS5B polymerase, it binds to the non-nucleoside binding site of the enzyme, preventing the replication of the virus. This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication .

Comparison with Similar Compounds

Compared to other isoquinoline derivatives, 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- stands out due to its unique combination of a nitro group and a dimethylamino propyl side chain. Similar compounds include:

Properties

CAS No.

92078-85-8

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H17N3O4/c1-18(2)9-4-10-19-16(21)12-6-3-5-11-14(20(23)24)8-7-13(15(11)12)17(19)22/h3,5-8H,4,9-10H2,1-2H3

InChI Key

HXUICTWMWMKWSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O

Origin of Product

United States

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